molecular formula C19H25N3O2S B6794961 N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B6794961
M. Wt: 359.5 g/mol
InChI Key: PYENDQAOQUXIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to an indene ring, which is further substituted with a pyrazole ring bearing cyclohexyl and methyl groups. The intricate structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activity.

Properties

IUPAC Name

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-22-13-18(19(20-22)15-6-3-2-4-7-15)21-25(23,24)17-11-10-14-8-5-9-16(14)12-17/h10-13,15,21H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYENDQAOQUXIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCCCC2)NS(=O)(=O)C3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of cyclohexyl hydrazine with an appropriate diketone under acidic conditions. The resulting cyclohexyl-substituted pyrazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

The indene ring system is synthesized separately, often starting from indanone, which undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The final step involves coupling the sulfonated indene with the methylated pyrazole derivative under basic conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide is largely dependent on its interaction with biological targets. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt the synthesis of folic acid in bacteria, making it a potential antibacterial agent. Additionally, the compound’s unique structure may allow it to interact with other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2,3-dihydro-1H-indene-5-sulfonamide can be compared to other sulfonamide derivatives such as:

    Sulfamethoxazole: A well-known antibacterial agent.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to these other compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.